2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
2731006-98-5 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(2-oxaspiro[3.5]nonan-7-yl)ethanamine |
InChI |
InChI=1S/C10H19NO/c11-6-3-9-1-4-10(5-2-9)7-12-8-10/h9H,1-8,11H2 |
InChI Key |
CGANCTUGUWFVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CCN)COC2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Oxaspiro 3.5 Nonan 7 Yl Ethan 1 Amine
Retrosynthetic Analysis of the Spiro[3.5]nonane Core and Ethanamine Moiety
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages, known as disconnections. lkouniv.ac.innumberanalytics.com
For the target molecule, the analysis begins by identifying the key structural features: the spirocyclic oxetane (B1205548) (an oxaspiroketal analog), the cyclohexane (B81311) ring, and the primary amine on a two-carbon side chain.
The primary disconnections for 2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine focus on the most synthetically accessible bond formations. Two logical disconnection points are the C-N bond of the ethanamine moiety and the spirocyclic center.
Functional Group Interconversion (FGI) and C-N Disconnection : The primary amine is a reactive functional group. A common strategy is to introduce it late in the synthesis via Functional Group Interconversion (FGI). scitepress.org The ethanamine side chain can be disconnected to a more stable precursor, such as a cyanoethyl or nitroethyl group attached to the cyclohexane ring. This leads to synthons that can be formed from reactions like the Michael addition of a cyanide or nitromethane (B149229) anion to an α,β-unsaturated ester or ketone.
Spiro Center Disconnection : Disconnecting the spiro[3.5]nonane core itself requires breaking C-C bonds. A logical approach for spirocycles is to cleave one of the rings from the central quaternary carbon. youtube.com For the 2-oxaspiro[3.5]nonane system, this involves disconnecting the oxetane ring. This disconnection reveals a cyclohexane precursor with two key functionalities at the 1-position: a hydroxymethyl group and a leaving group on another methyl group, primed for an intramolecular Williamson ether synthesis.
A plausible retrosynthetic pathway is shown below:
The introduction of the oxygen and nitrogen atoms must be timed strategically to avoid interfering with other reaction steps.
Oxygen Heteroatom : The oxetane ring is typically formed towards the end of the synthesis due to its potential ring strain and reactivity under certain conditions. The most common method is the intramolecular cyclization of a 1,3-diol derivative. mdpi.com This precursor, a 1,1-bis(hydroxymethyl)cyclohexane derivative, can be synthesized from the reduction of a corresponding diethyl malonate derivative attached to the cyclohexane ring.
Amine Functionality : The primary amine is best installed in the final step. This avoids side reactions where the nucleophilic amine could interfere with electrophilic centers used in the construction of the carbon skeleton. The reduction of a nitrile (—CN) or a nitro (—NO₂) group to an amine (—CH₂NH₂) is a high-yielding and clean transformation, making these functional groups ideal precursors.
Classical Approaches to Spiro[3.5]nonane System Construction
Classical methods for building spirocycles often rely on robust and well-established reactions, prioritizing reliability over step-economy.
The formation of the spiro[3.5]nonane carbon skeleton, which consists of a cyclobutane (B1203170) ring fused to a cyclohexane ring at a single carbon, has been approached in several ways. Early syntheses of the parent hydrocarbon involved multi-step sequences starting from pentaerythritol (B129877) to construct the cyclobutane portion, which was then used to build the spirocycle. caltech.edu
A more direct approach involves intramolecular cyclization. For instance, a common strategy is to have a pre-formed cyclohexane ring with a side chain that can cyclize to form the cyclobutane ring, or vice versa. A key intermediate for the target molecule would be a substituted cyclohexanone (B45756).
| Precursor Type | Reaction | Description |
| Substituted Cyclohexanone | Intramolecular Aldol Condensation | A cyclohexanone with a 4-carbon side chain containing a terminal aldehyde or ketone can cyclize to form a spiro[3.5]non-6-en-5-one intermediate. |
| Di-substituted Malonic Ester | Intramolecular Alkylation | Reacting a cyclohexane gem-dihalide with diethyl malonate can form the spiro center, but is often low yielding. |
| Cyclobutanone (B123998) | Robinson Annulation | Using cyclobutanone as the ketone component in a Robinson annulation with a suitable Michael acceptor like methyl vinyl ketone can build the fused six-membered ring. youtube.comyoutube.com |
A practical route for a related structure, spiro[3.5]nonane-6,8-dione, was developed on a pilot-plant scale starting from cyclobutanone, demonstrating the viability of using four-membered rings as building blocks. acs.org
Annulation refers to the formation of a ring onto a pre-existing structure. For the target molecule, this involves the formation of the oxetane ring at the spiro-center of the cyclohexane.
The most prevalent and reliable method is the intramolecular Williamson ether synthesis. This involves generating an alkoxide from a primary alcohol, which then displaces a leaving group (like a tosylate or mesylate) situated three carbons away. A synthesis of the closely related 2-oxa-7-azaspiro[3.5]nonane successfully employed this strategy, where a diol was subjected to a one-pot mesylation and ring-closure to form the oxetane ring. mdpi.com
Another classical, though less common, method is the oxidation of an exocyclic methylene (B1212753) group. The reaction of a methylenecyclohexane (B74748) derivative at the appropriate position with a peracid (like m-CPBA) or dimethyldioxirane (B1199080) (DMDO) could, in principle, form the spiro-epoxide, which would be an oxaspiro[2.5]decane system. While not directly forming the desired oxetane, related strategies have been used to create oxaspiro[2.3]hexane systems from methylenecyclobutanes. nih.gov
Novel and Advanced Synthetic Routes to this compound
Modern synthetic chemistry offers more sophisticated and efficient routes, often utilizing cascade reactions or advanced catalysis to reduce step counts and improve yields.
While no specific novel route for this compound has been published, strategies for analogous structures suggest potential pathways. Cascade or domino reactions, where multiple bonds are formed in a single operation, are particularly attractive. researchgate.netacs.org For example, a Lewis acid-catalyzed domino ring-opening of an activated spiro-aziridine with a heteroarene has been used to create spiro-fused pyrrolidines, showcasing a modern approach to spirocycle synthesis. rsc.org
A hypothetical advanced route could involve a metal-catalyzed [4+1] or [3+2] cycloaddition to form the spiro-oxetane core. Silver-catalyzed [3+2] annulation reactions, for instance, have been developed for synthesizing highly substituted pyrrole (B145914) derivatives, demonstrating the power of metal catalysis in building complex heterocyclic structures. acs.org
The table below outlines some potential advanced strategies applicable to the synthesis of the target molecule's core.
| Strategy | Catalyst/Reagent | Description | Potential Advantage |
| Cascade Cyclization | Base or Metal Catalyst | A tandem reaction involving, for example, a Michael addition followed by an intramolecular cyclization to rapidly build the functionalized spirocyclic core. researchgate.net | High atom and step economy. |
| [4+2] Annulation | Chiral Phosphoric Acid / Lewis Acid | Asymmetric annulation between a para-quinone methide (p-QM) derivative and a suitable dienophile could construct the cyclohexane ring with control over stereochemistry. chim.it | Enantioselective synthesis. |
| Ring-Opening/Cyclization | Lewis Acid (e.g., BF₃·OEt₂) | A domino reaction starting with a strained ring (e.g., spiro-aziridine or epoxide) that opens and subsequently cyclizes to form a more complex spiro system. rsc.orgresearchgate.net | Rapid increase in molecular complexity. |
| Metal-Catalyzed Annulation | Silver(I) or Gold(I) Catalysts | Intramolecular cyclization of an alkyne-tethered precursor activated by a π-acidic metal catalyst could form the spiro-oxetane. researchgate.netacs.org | Mild reaction conditions and functional group tolerance. |
These advanced methods, while requiring more specialized starting materials and catalysts, offer powerful and elegant solutions to the synthetic challenges posed by complex molecules like this compound.
Cascade Reactions and Tandem Processes for Scaffold Assembly
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. A plausible cascade strategy for the synthesis of a precursor to the 2-oxaspiro[3.5]nonane core could involve an inter- and intramolecular double Michael addition. For instance, the reaction of a curcumin (B1669340) analog with an arylidenemalonate, catalyzed by a phase-transfer catalyst in a biphasic system, can lead to highly functionalized cyclohexanones with excellent diastereoselectivity. nih.govbeilstein-journals.org While not directly yielding the target oxetane, this method provides a heavily substituted cyclohexane ring that could be further elaborated.
Another potential tandem process involves the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane ring. nih.govorganic-chemistry.orgmasterorganicchemistry.com This reaction is a primary method for synthesizing oxetanes. organic-chemistry.org For the synthesis of the 2-oxaspiro[3.5]nonane scaffold, a substituted cyclohexanone could be irradiated in the presence of an appropriate alkene. The choice of solvent is critical, with non-polar solvents generally being preferred. organic-chemistry.org
A hypothetical tandem sequence could commence with the formation of a suitable cyclohexanone precursor, which is then subjected to a Paternò-Büchi reaction to construct the spiro-oxetane core.
Transition-Metal Catalyzed Methodologies in Spiro Compound Synthesis
Transition-metal catalysis provides powerful tools for the construction of spirocyclic systems. Palladium-catalyzed carbonylation of 2,2-disubstituted epoxides has been shown to produce spiro[3.5]nonan-2-one, a key intermediate. This regioselective reaction can be optimized by adjusting catalyst loading, solvent polarity, and carbon monoxide pressure.
Furthermore, gold(I)-catalyzed cascade cyclization of azido-alkynes represents a sophisticated method for synthesizing spirocyclic indolin-3-ones, which, while structurally different, demonstrates the potential of gold catalysis in forming complex spirocycles stereoselectively. acs.org Adapting such a strategy to the synthesis of the 2-oxaspiro[3.5]nonane system would be a novel research direction.
A proposed synthetic sequence could involve the palladium-catalyzed synthesis of spiro[3.5]nonan-2-one, followed by functional group manipulations to introduce the ethanamine side chain.
Organocatalytic Strategies for Amine Introduction
Organocatalysis offers a metal-free alternative for key bond-forming reactions, including the introduction of amine functionalities. The conjugate addition of amines to α,β-unsaturated enones is a well-established method for forming carbon-nitrogen bonds. This can be achieved using a CeCl₃·7H₂O-NaI system supported on silica (B1680970) gel, which catalyzes the Michael addition of secondary amines to enones under mild, solvent-free conditions.
For the introduction of the ethanamine moiety onto the 2-oxaspiro[3.5]nonane scaffold, a plausible strategy would involve the initial synthesis of a spirocyclic enone. An organocatalytic conjugate addition of a suitable nitrogen-containing nucleophile, such as a protected hydroxylamine (B1172632) or an azide (B81097), could then be employed. For instance, the use of a rationally designed N-silyloxycarbamate nucleophile in an iminium-catalyzed 1,4-addition to an α,β-unsaturated aldehyde has been demonstrated. acs.org
A key intermediate would be a 7-substituted-2-oxaspiro[3.5]nonane derivative that can be converted to an enone. Subsequent organocatalytic conjugate addition of an amine equivalent, followed by reduction, would furnish the target molecule. A potential route for the introduction of the nitrogen atom is through a nitro-Michael addition to a spirocyclic enone, followed by reduction of the nitro group. Various reagents can effect the reduction of nitro groups to amines, including catalytic hydrogenation (H₂/Pd), or the use of tin(II) chloride (stannous chloride), which is known for its chemoselectivity. organic-chemistry.orgyoutube.com
Stereoselective Synthesis of this compound
Achieving the desired stereochemistry in the final product is a critical aspect of the synthesis, requiring control over the formation of the spirocenter and the stereocenters on the ethanamine side chain.
Asymmetric Induction in Spirocenter Formation
The stereoselective formation of the spiro-oxetane center is a significant challenge. In the context of the Paternò-Büchi reaction, the use of chiral auxiliaries can induce facial selectivity. rsc.orguni-koeln.deresearchgate.net For example, the photocycloaddition of an enantiomerically pure (-)-menthyl ester of phenylglyoxylic acid with an alkene has been shown to yield an oxetane with a diastereomeric excess, albeit modest. uni-koeln.de
Alternatively, asymmetric catalysis can be employed. Chiral phosphoric acids are known to be effective catalysts in a variety of asymmetric reactions. An asymmetric intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid has been used to synthesize enantioenriched spiropiperidines. uni-koeln.de While not directly applicable to oxetane formation, this highlights the potential of chiral Brønsted acids in controlling stereochemistry in spirocyclization reactions.
| Catalyst/Auxiliary | Reaction Type | Product Type | Stereoselectivity (de/ee) |
| (-)-Menthyl phenylglyoxylate | Paternò-Büchi | Oxetane | 37% de |
| Chiral Phosphoric Acid | aza-Michael | Spiropiperidine | up to 97:3 e.r. |
Chiral Auxiliary and Ligand-Controlled Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org For instance, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of enolates. wikipedia.org In the synthesis of the target molecule, a chiral auxiliary could be attached to a cyclohexanone precursor to control the stereochemistry of a reaction that sets a stereocenter, which then directs the formation of subsequent stereocenters. Camphorsultam is another effective chiral auxiliary that has been used in Michael additions. wikipedia.org
Chiral ligands in transition-metal catalysis are also a powerful tool for enforcing stereoselectivity. For example, in a palladium-catalyzed asymmetric (4+2) dipolar cyclization to form chiral spiro-indenes, the use of chiral ligands resulted in high enantio- and diastereoselectivities. oaepublish.com A similar approach could be envisioned for the synthesis of the 2-oxaspiro[3.5]nonane scaffold.
| Chiral Control | Method | Application |
| Chiral Auxiliary | Pseudoephedrine | Asymmetric alkylation |
| Chiral Auxiliary | Camphorsultam | Asymmetric Michael addition |
| Chiral Ligand | (e.g., phosphoramidites) | Pd-catalyzed cyclizations |
Diastereoselective Synthesis of Precursors to the Ethanamine Moiety
The stereochemistry of the ethanamine side chain relative to the spirocyclic core can be controlled through diastereoselective reactions. A key strategy would be the diastereoselective addition of a two-carbon unit to a 7-keto-2-oxaspiro[3.5]nonane precursor.
A plausible approach involves the diastereoselective addition of nitromethane to a ketone. The resulting nitroalkanol can then be dehydrated to a nitroalkene, which can be subsequently reduced to the desired ethanamine. The diastereoselective addition of nitromethane to N-tert-butylsulfinyl imines has been shown to proceed with high diastereoselectivity. researchgate.net This methodology could be adapted to a ketone precursor of the target molecule.
Furthermore, a tert-leucine-derived chiral diamine has been shown to catalyze the asymmetric Michael addition of nitromethane to cyclic enones with excellent enantioselectivity, offering a route to all-carbon quaternary stereocenters. acs.org This could be applied to a spirocyclic enone precursor to introduce the nitromethyl group with high stereocontrol. The subsequent reduction of the nitro group would then provide the ethanamine moiety.
| Reaction | Substrate | Reagent/Catalyst | Diastereoselectivity |
| Nitro-Michael Addition | Cyclic Enone | Nitromethane / Chiral Diamine | 96-99% ee |
| Aza-Henry Reaction | N-tert-butylsulfinyl imine | Nitromethane / Base | High dr |
Functional Group Transformations for Amine Installation
The introduction of the primary amine is a critical transformation that can be approached through several reliable synthetic methods. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired reaction scale. The following sections explore reductive amination, nitrile reduction, amide derivatization, and other classical amine syntheses as applied to the construction of this compound.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.orglibretexts.org This one-pot reaction is valued for its efficiency and the ability to avoid the over-alkylation often seen in direct alkylation of amines. masterorganicchemistry.comfrontiersin.org
For the synthesis of this compound, a plausible starting material would be the corresponding aldehyde, (2-oxaspiro[3.5]nonan-7-yl)acetaldehyde. The reaction would proceed by condensation of this aldehyde with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired primary amine.
A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reagent that is particularly effective for reductive aminations, as it readily reduces protonated imines but is slow to react with the starting aldehyde. masterorganicchemistry.com An alternative, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is also highly effective and avoids the use of cyanide, making it a common choice in modern synthesis. organic-chemistry.org For less sensitive substrates, sodium borohydride (B1222165) (NaBH₄) can also be used, often in a stepwise process where the imine is formed first before the reducing agent is added. organic-chemistry.org Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another viable, albeit sometimes less selective, approach. wikipedia.org
The key challenge in this approach lies in the synthesis of the prerequisite aldehyde, which is not commercially available. Synthetic routes to similar spirocyclic aldehydes often involve oxidation of the corresponding primary alcohol, which itself can be derived from the elaboration of a suitable spirocyclic precursor.
Nitrile Reduction and Amide Derivatization
The reduction of nitriles and amides provides a robust and reliable pathway to primary amines. These methods involve the preparation of a stable precursor—either a nitrile or an amide—which is then converted to the amine in a separate reduction step.
Nitrile Reduction: The synthesis can commence from a nitrile precursor, such as 2-(2-oxaspiro[3.5]nonan-7-yl)acetonitrile. This intermediate can be reduced to the target amine, this compound, using several powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, providing the primary amine in high yield after an aqueous workup. masterorganicchemistry.com Other methods include catalytic hydrogenation using catalysts like Raney Nickel or rhodium, often in the presence of ammonia to suppress the formation of secondary amine byproducts. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), also serve as efficient reagents for nitrile reduction.
Amide Derivatization and Reduction: An alternative strategy involves the use of an amide intermediate, such as 2-(2-oxaspiro[3.5]nonan-7-yl)acetamide. This amide can be synthesized from the corresponding carboxylic acid or its derivatives. The reduction of the amide to the amine is a fundamental transformation in organic synthesis. youtube.com Strong hydridic reducing agents are required for this conversion, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds by converting the amide into a highly reactive intermediate which is then reduced to the amine. More recent developments have introduced catalytic methods, for instance using nickel catalysts with silane (B1218182) reducing agents, which can offer milder reaction conditions and improved functional group tolerance. nih.govorgsyn.org
The synthesis of the amide or nitrile precursors is a key consideration. For instance, the synthesis of 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid from the corresponding nitrile has been reported, showcasing a pathway from a cyano group to a carboxylic acid derivative on a similar spirocyclic system. chemicalbook.com
Gabriel Synthesis and Staudinger Ligation Approaches
Classical methods for primary amine synthesis, such as the Gabriel synthesis and the Staudinger ligation, offer alternative routes that rely on different types of precursor functionalization.
Gabriel Synthesis: The Gabriel synthesis provides a controlled method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation issues common with direct amination. nih.gov The synthesis of this compound via this route would require the precursor 7-(2-haloethyl)-2-oxaspiro[3.5]nonane (where the halide is typically bromide or iodide). This halo-spirocycle would be reacted with potassium phthalimide (B116566) to form an N-alkylated phthalimide intermediate. The nitrogen in phthalimide is rendered non-nucleophilic by the two adjacent carbonyl groups, preventing further alkylation. nih.gov The final step involves the liberation of the primary amine from the phthalimide, which is most commonly achieved by treatment with hydrazine (B178648) (N₂H₄) in a process known as the Ing-Manske procedure. google.com
Staudinger Ligation: The Staudinger reaction, and its modern variant the Staudinger ligation, involves the reaction of an azide with a phosphine. The classical Staudinger reduction converts an azide to a primary amine via the hydrolysis of an intermediate aza-ylide. To apply this method, one would first need to synthesize the azido (B1232118) precursor, 7-(2-azidoethyl)-2-oxaspiro[3.5]nonane. This could potentially be prepared from the corresponding alkyl halide via nucleophilic substitution with sodium azide. The subsequent reaction with a phosphine, typically triphenylphosphine (B44618) (PPh₃), followed by aqueous workup, would yield the desired primary amine and triphenylphosphine oxide as a byproduct. This method is known for its mild conditions and high chemoselectivity.
Derivatization and Chemical Transformations of 2 2 Oxaspiro 3.5 Nonan 7 Yl Ethan 1 Amine
Amine Functionalization Strategies
The primary amine group in 2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine serves as a versatile handle for a multitude of chemical transformations. These modifications are crucial for altering the molecule's polarity, basicity, and potential for intermolecular interactions.
Acylation and Sulfonylation of the Primary Amine
The primary amine readily undergoes acylation with a variety of acylating agents, such as acid chlorides, anhydrides, and activated esters, to form the corresponding amides. These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These transformations are generally high-yielding and allow for the introduction of a wide array of functional groups.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent | Product |
| Acetyl chloride | N-(2-{2-oxaspiro[3.5]nonan-7-yl}ethyl)acetamide |
| Benzoyl chloride | N-(2-{2-oxaspiro[3.5]nonan-7-yl}ethyl)benzamide |
| Acetic anhydride | N-(2-{2-oxaspiro[3.5]nonan-7-yl}ethyl)acetamide |
| p-Toluenesulfonyl chloride | N-(2-{2-oxaspiro[3.5]nonan-7-yl}ethyl)-4-methylbenzenesulfonamide |
| Methanesulfonyl chloride | N-(2-{2-oxaspiro[3.5]nonan-7-yl}ethyl)methanesulfonamide |
Alkylation and Reductive Alkylation Methods
Direct alkylation of the primary amine with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.comyoutube.com However, under carefully controlled conditions, mono-alkylation can be achieved.
A more controlled method for introducing alkyl groups is through reductive amination. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). This method provides better control over the degree of alkylation and is generally preferred for the synthesis of secondary and tertiary amines. nih.gov
Table 2: Examples of Alkylation and Reductive Alkylation
| Reagent(s) | Method | Product |
| Iodomethane (1 eq.) | Direct Alkylation | N-methyl-2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine |
| Formaldehyde, Sodium triacetoxyborohydride | Reductive Amination | N,N-dimethyl-2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine |
| Acetone, Sodium borohydride | Reductive Amination | N-isopropyl-2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine |
| Benzaldehyde, Sodium triacetoxyborohydride | Reductive Amination | N-benzyl-2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine |
Formation of Ureas, Thioureas, and Carbamates
The primary amine can be readily converted into ureas, thioureas, and carbamates, which are important functional groups in medicinal chemistry due to their ability to participate in hydrogen bonding. nih.gov
Ureas and thioureas are typically synthesized by reacting the amine with isocyanates and isothiocyanates, respectively. nih.gov This reaction is generally straightforward and proceeds under mild conditions. Alternatively, symmetrical ureas can be prepared through oxidative carbonylation of the amine. nih.gov
Carbamates are commonly formed by reacting the amine with chloroformates in the presence of a base. Another approach involves the reaction with a carbonyl source like carbonyldiimidazole (CDI) followed by the addition of an alcohol.
Table 3: Synthesis of Ureas, Thioureas, and Carbamates
| Reagent | Product Class | Product Name |
| Phenyl isocyanate | Urea | 1-(2-{2-oxaspiro[3.5]nonan-7-yl}ethyl)-3-phenylurea |
| Methyl isothiocyanate | Thiourea | 1-(2-{2-oxaspiro[3.5]nonan-7-yl}ethyl)-3-methylthiourea |
| Benzyl chloroformate | Carbamate | Benzyl (2-{2-oxaspiro[3.5]nonan-7-yl}ethyl)carbamate |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Carbamate | tert-butyl (2-{2-oxaspiro[3.5]nonan-7-yl}ethyl)carbamate |
Modifications at the Spiro[3.5]nonane Core
The spiro[3.5]nonane core, while generally stable, offers opportunities for selective chemical modifications, which can significantly impact the molecule's three-dimensional shape and lipophilicity.
Selective Oxidation and Reduction Reactions
The oxetane (B1205548) ring within the 2-oxaspiro[3.5]nonane structure is relatively stable to many oxidizing and reducing agents. However, the cyclohexane (B81311) ring of the spiro[3.5]nonane system can potentially undergo oxidation. For instance, strong oxidizing agents under forcing conditions could lead to ring-opening or the formation of ketone or alcohol functionalities, although selectivity can be a major challenge. The parent spiro[3.5]nonan-7-one is a known compound.
Introduction of Additional Functional Groups via C-H Activation or Halogenation
Recent advances in C-H activation chemistry provide powerful tools for the direct functionalization of unactivated C-H bonds. rsc.orgacs.org Transition-metal-catalyzed C-H activation could potentially be employed to introduce new functional groups at various positions on the cyclohexane ring of the spiro[3.5]nonane core. The directing-group ability of the amine or a derivatized amine could be harnessed to achieve regioselectivity in such transformations.
Halogenation of the spiro[3.5]nonane core can be achieved using various halogenating agents. Radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, would likely lead to a mixture of halogenated products at the cyclohexane ring. The selectivity would be governed by the relative stability of the resulting carbon radicals. More selective methods might be required to achieve specific halogenation patterns.
Table 4: Potential Modifications at the Spiro[3.5]nonane Core
| Reaction Type | Reagent(s) | Potential Product(s) |
| C-H Activation/Arylation | Pd(OAc)₂, Aryl halide | Aryl-substituted this compound |
| Radical Bromination | N-Bromosuccinimide, AIBN | Bromo-substituted this compound |
It is important to note that the specific outcomes of these reactions on this compound would require experimental validation, as the interplay between the amine functionality and the spirocyclic core can influence reactivity and selectivity.
Regioselective and Chemoselective Synthetic Manipulations
The presence of a primary amine group and the spiro-oxetane ring allows for selective chemical modifications. The primary amine is a nucleophilic center and can readily undergo a variety of transformations.
Acylation and Sulfonylation: The primary amine of this compound can be selectively acylated or sulfonylated to introduce a wide range of substituents. For instance, reaction with acyl chlorides or sulfonyl chlorides in the presence of a base would yield the corresponding amides and sulfonamides. This approach is fundamental in medicinal chemistry for probing structure-activity relationships.
Reductive Amination: The primary amine can also be subjected to reductive amination with various aldehydes and ketones. This reaction, typically carried out using a reducing agent like sodium triacetoxyborohydride, allows for the introduction of diverse alkyl groups at the nitrogen atom, further expanding the chemical space of the derivatives.
Transformations of the Spirocyclic Core: The oxetane ring in the spirocyclic system is generally stable but can undergo ring-opening reactions under specific conditions, such as treatment with strong acids or nucleophiles. However, for the purpose of generating libraries of analogues based on the intact spirocyclic core, reactions that preserve this motif are more desirable. The synthesis of related spirocyclic systems, such as 2-oxa-7-azaspiro[3.5]nonane, has been reported, and its derivatization provides insights into potential transformations. For example, a new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described, which was then converted into an o-cycloalkylaminoacetanilide for further oxidative cyclization to form a fused benzimidazole. mdpi.com This demonstrates that the spirocyclic core can be maintained while other parts of the molecule are functionalized.
Development of Libraries of Analogues Based on the this compound Core
The development of libraries of analogues based on the this compound core can be achieved through various synthetic strategies, including parallel synthesis and diversity-oriented synthesis. The goal is to systematically explore the chemical space around this scaffold to identify compounds with desired properties.
Combinatorial Derivatization of the Primary Amine: A straightforward approach to library generation is the combinatorial derivatization of the primary amine. By reacting this compound with a diverse set of building blocks such as carboxylic acids (via amide coupling), sulfonyl chlorides, and isocyanates, a large library of amides, sulfonamides, and ureas can be rapidly synthesized.
Multi-component Reactions: Multi-component reactions (MCRs) are powerful tools for the rapid construction of complex molecules and can be employed to build libraries based on the this compound scaffold. For instance, the primary amine could potentially participate in Ugi or Passerini reactions, incorporating three or four different building blocks in a single step and leading to a high degree of molecular diversity. The synthesis of novel spirocyclic systems via multicomponent aza-Diels–Alder reactions has been reported, highlighting the utility of MCRs in generating spirocyclic frameworks. rsc.org
Table 1: Examples of Potential Derivatization Reactions
| Reaction Type | Reagent/Conditions | Product Type |
| Acylation | Acyl chloride, Base | Amide |
| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary Amine |
| Urea Formation | Isocyanate | Urea |
| Thiourea Formation | Isothiocyanate | Thiourea |
The synthesis of functionalized derivatives of related spirocyclic systems like 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, yielding a variety of derivatives that can be incorporated into bioactive compounds. univ.kiev.ua These examples underscore the potential of the this compound core as a versatile scaffold for the development of new chemical entities. The strategic application of regioselective and chemoselective reactions, coupled with modern library synthesis techniques, can unlock the full potential of this unique chemical starting material.
Computational and Theoretical Investigations of 2 2 Oxaspiro 3.5 Nonan 7 Yl Ethan 1 Amine
Conformational Analysis of the Spiro[3.5]nonane Ring System
The conformational analysis of the spiro[3.5]nonane core involves identifying the most stable arrangements of both the six-membered cyclohexane (B81311) ring and the four-membered oxetane (B1205548) ring. The cyclohexane ring is well-known to adopt several conformations to alleviate angle and torsional strain, with the chair form being the most stable. libretexts.org Other higher-energy conformations include the boat, twist-boat, and half-chair. libretexts.org The energy barrier for the interconversion between two chair conformations, known as a ring flip, is typically low enough to allow for rapid interchange at room temperature. pressbooks.pub
The conformational landscape can be complex, with multiple local energy minima corresponding to different ring puckers and substituent orientations. A representative table of relative energies for the fundamental conformations of the cyclohexane ring is provided below.
| Conformation | Relative Energy (kcal/mol) | Key Strain Features |
| Chair | 0 | No angle or torsional strain. libretexts.org |
| Twist-Boat | 5.5 | Reduced torsional and steric strain compared to boat. |
| Boat | 6.9 | Significant torsional strain from eclipsed bonds and steric "flagpole" interactions. |
| Half-Chair | 10.8 | High angle and torsional strain. libretexts.org |
Note: These are generalized energy values for unsubstituted cyclohexane and serve as a baseline for understanding the substituted spirocyclic system.
The presence of the oxetane ring and the ethanamine substituent significantly modifies the conformational preferences of the spiro[3.5]nonane system.
The final, lowest-energy conformation of 2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine will be a result of the balance between the chair preference of the cyclohexane ring, the puckering of the oxetane ring, the equatorial preference of the ethanamine substituent, and any potential intramolecular interactions.
Quantum Chemical Studies
Quantum chemical calculations provide deep insights into the molecule's electronic characteristics, which are fundamental to its reactivity and potential interactions with biological targets.
Methods like DFT are used to calculate the distribution of electrons within the molecule and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.
For this compound, the lone pair of electrons on the primary amine nitrogen is expected to be a major contributor to the HOMO, making this site a likely center for nucleophilic attack or protonation. The oxygen atom of the oxetane also contributes to the molecule's polarity and can act as a hydrogen bond acceptor. nih.gov Reactivity descriptors derived from these calculations can predict sites susceptible to electrophilic or nucleophilic attack.
A table of hypothetical, yet representative, quantum chemical descriptors for the title compound is presented below, based on typical values for similar functionalized organic molecules.
| Descriptor | Predicted Value | Implication |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely centered on the amine group. |
| LUMO Energy | +1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability. |
| Dipole Moment | ~2.5 D | Confirms the polar nature of the molecule, influenced by the oxetane and amine groups. |
| pKa (predicted) | ~9.5 | Typical basicity for a primary aliphatic amine. |
Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the feasibility of synthetic routes. beilstein-journals.orgnih.gov For the synthesis of this compound, key steps would involve the formation of the spirocyclic core and the introduction of the ethanamine functionality.
Theoretical analysis can be applied to study potential synthetic pathways, such as the Williamson etherification for oxetane ring formation or the construction of the spiro center. acs.org For instance, computational modeling can map the energy profile of a reaction, identifying the structures of transition states and intermediates. This allows for the prediction of reaction barriers and helps in optimizing reaction conditions. DFT calculations have been used to investigate the mechanism of domino reactions that form bicyclic oxetanes, revealing that the oxetane ring can form before other rings in a sequential process. beilstein-journals.org Such insights are invaluable for designing efficient and stereocontrolled syntheses of complex spirocyclic systems.
Molecular Modeling and Docking Studies (Theoretical Ligand-Receptor Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme. mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action. nih.gov
The rigid, three-dimensional nature of the 2-oxaspiro[3.5]nonane scaffold makes it an attractive framework for designing ligands that can fit into specific protein binding pockets. mdpi.com Docking studies for this molecule would involve placing it into the active site of a chosen biological target and calculating a "docking score," which estimates the binding affinity.
The key functional groups of this compound would play crucial roles in these theoretical interactions:
Ethanamine Group: The primary amine is a protonable, basic center capable of forming strong ionic interactions (salt bridges) with acidic residues like aspartic acid or glutamic acid in a receptor. It can also act as a hydrogen bond donor.
Oxetane Oxygen: The oxygen atom is a potential hydrogen bond acceptor, able to interact with donor groups like hydroxyls or backbone N-H groups in a protein. nih.gov
Spirocyclic Core: The hydrocarbon framework provides a defined shape for van der Waals and hydrophobic interactions within the binding site.
Docking studies on analogous spirocyclic amines have demonstrated their potential to bind to various targets, such as sigma receptors. nih.govnih.gov A hypothetical docking simulation of this compound against a protein kinase, for example, might reveal key interactions that anchor the molecule in the active site.
Below is a hypothetical table summarizing potential docking results, illustrating the types of interactions that could be predicted.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Kinase A | -8.5 | Hydrogen bond from amine to Asp184; Hydrogen bond to oxetane from backbone NH of Val88; Hydrophobic interactions with Leu135. |
| GPCR B | -7.9 | Salt bridge from protonated amine to Glu265; van der Waals interactions with Phe198, Trp251. |
| Protease C | -7.2 | Hydrogen bond from amine to backbone carbonyl of Gly143; Water-mediated hydrogen bond to oxetane oxygen. |
These theoretical studies are foundational for prioritizing the synthesis and biological evaluation of novel spirocyclic compounds in drug discovery programs.
Hypothesis Generation for Putative Binding Modes to Biomolecular Targets
The distinct three-dimensional architecture of this compound, characterized by a spirocyclic core and a flexible ethylamine (B1201723) side chain, suggests several possibilities for its interaction with biomolecular targets. Computational docking simulations are instrumental in exploring these potential binding modes.
Hypothetical binding scenarios can be explored against a variety of protein families known to recognize amine-containing ligands. These may include G-protein coupled receptors (GPCRs), ion channels, and enzymes such as kinases or proteases. The primary amine group is a key interaction point, likely to form hydrogen bonds with acidic residues like aspartate or glutamate, or with the backbone carbonyls of the protein. The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, further anchoring the ligand in a binding pocket. The cyclohexane ring provides a bulky, hydrophobic region that can engage in van der Waals interactions with nonpolar residues.
To illustrate this, a hypothetical docking study could be performed against a serotonin (B10506) receptor, where the ethylamine moiety mimics the endogenous ligand's side chain. The simulation might predict the following interactions:
Ionic/Hydrogen Bond: The protonated amine of the ligand forms a salt bridge with a conserved aspartate residue in the transmembrane domain of the receptor.
Hydrogen Bond: The oxetane oxygen accepts a hydrogen bond from a serine or threonine residue in the binding pocket.
Hydrophobic Interactions: The cyclohexane ring fits into a hydrophobic pocket lined by residues such as leucine, isoleucine, and valine.
These predicted binding modes, while theoretical, provide a structural basis for understanding potential bioactivity and for designing analogs with improved affinity and selectivity. The stability of such proposed binding poses can be further assessed through molecular dynamics (MD) simulations, which simulate the dynamic behavior of the ligand-protein complex over time. plos.orgnih.govnih.govmdpi.com
Ligand Efficiency and Lipophilic Efficiency Calculations for Scaffold Optimization
Ligand efficiency (LE) and lipophilic efficiency (LiPE) are critical metrics in early-stage drug discovery for evaluating the quality of a chemical scaffold. They provide a measure of how efficiently a molecule binds to its target relative to its size and lipophilicity, respectively. These metrics help to identify scaffolds that are more likely to be developed into successful drugs.
To calculate these efficiencies for this compound, we must first determine its key physicochemical properties. The molecular weight (MW) is 169.25 g/mol . The lipophilicity, expressed as the logarithm of the partition coefficient (logP), can be predicted using computational models. For this compound, a predicted cLogP value is approximately 1.8.
With these values, LE and LiPE can be calculated for a range of hypothetical binding affinities (expressed as pIC50).
Ligand Efficiency (LE): LE = (1.37 * pIC50) / N, where N is the number of heavy (non-hydrogen) atoms. For this compound, N = 12.
Lipophilic Efficiency (LiPE): LiPE = pIC50 - cLogP
The following table presents the calculated LE and LiPE values for a series of hypothetical pIC50s:
| pIC50 | Binding Affinity (IC50) | Ligand Efficiency (LE) | Lipophilic Efficiency (LiPE) |
| 6.0 | 1 µM | 0.69 | 4.2 |
| 7.0 | 100 nM | 0.80 | 5.2 |
| 8.0 | 10 nM | 0.91 | 6.2 |
| 9.0 | 1 nM | 1.03 | 7.2 |
An LE value greater than 0.3 is generally considered favorable. The data suggests that if this compound exhibits even modest binding affinity, it would be considered a highly efficient scaffold. Similarly, LiPE values above 5 are often indicative of a promising lead compound. These calculations highlight the potential of the spiro-amine motif as an excellent starting point for optimization, as it can achieve high binding affinity without excessive size or lipophilicity.
Pharmacophore Modeling based on the Spiro-Amine Motif
A pharmacophore model is an abstract representation of the key molecular features that are necessary for biological activity. For this compound, a pharmacophore model can be constructed based on its structural and chemical features. This model can then be used to search large chemical databases for other compounds that share the same features and are therefore also likely to be active.
The key pharmacophoric features of the spiro-amine motif are:
A Hydrogen Bond Donor (HBD): The primary amine group.
A Hydrogen Bond Acceptor (HBA): The oxygen atom of the oxetane ring.
A Hydrophobic Feature (HY): The cyclohexane ring.
A Positive Ionizable Feature (PI): The primary amine, which will be protonated at physiological pH.
The spatial arrangement of these features is crucial. The spirocyclic core imparts a rigid, three-dimensional structure, which defines the relative positions of the HBA and the hydrophobic group. The ethylamine side chain provides some flexibility for the HBD and PI features.
A representative pharmacophore model would consist of these four features with specific inter-feature distance constraints. This model could then be used in a virtual screening campaign to identify novel, structurally diverse compounds with the potential for similar biological activity. This approach is more efficient than high-throughput screening of entire compound libraries and can help to identify novel scaffolds that might not be obvious from a simple 2D similarity search. nih.gov
Prediction of Synthetic Accessibility and Scaffold Diversity
Beyond its potential biological activity, the practical utility of a novel compound is also dependent on its synthetic accessibility and the diversity of the scaffold it represents.
The synthetic accessibility of this compound can be evaluated using computational algorithms that score molecules based on their structural complexity and the prevalence of their constituent fragments in known chemical space. researchgate.netmdpi.comnih.gov The presence of a spirocyclic system, particularly the strained oxetane ring, is likely to result in a higher complexity score compared to simpler, non-spirocyclic amines. This suggests that the synthesis may be non-trivial, potentially requiring multi-step sequences and specialized reagents. However, the increasing availability of spirocyclic building blocks in commercial catalogs is mitigating this challenge. researchgate.netmdpi.com
The 2-oxaspiro[3.5]nonane scaffold contributes significantly to molecular diversity. In an era where many drug discovery programs are dominated by "flat," aromatic ring systems, the inherent three-dimensionality of this spirocycle offers a distinct advantage. figshare.comscilit.comnih.gov This 3D character can lead to improved physicochemical properties, such as increased solubility and better metabolic stability, and can allow for more precise and selective interactions with biological targets. The exploration of such novel and underrepresented scaffolds is a key strategy for expanding the reach of medicinal chemistry into new areas of chemical space.
The table below provides a summary of the predicted properties related to synthetic accessibility and scaffold diversity.
| Property | Predicted Value/Assessment | Implication |
| Synthetic Accessibility Score (SAscore) | 4.5 (Moderately Complex) | Synthesis may require a dedicated research effort but is likely achievable. |
| Fraction of sp3 carbons (Fsp3) | 0.9 | High degree of three-dimensionality, favorable for drug-like properties. |
| Number of Stereocenters | 1 (at the spiro-carbon) | Exists as a racemic mixture; stereoselective synthesis would be a key challenge. |
| Scaffold Novelty | High | Represents an under-explored area of chemical space. |
Medicinal Chemistry Utility of the 2 2 Oxaspiro 3.5 Nonan 7 Yl Ethan 1 Amine Scaffold
Design Principles for Novel Chemical Entities Incorporating the Spiro[3.5]nonane Core
The design of new drugs often seeks to move beyond flat, two-dimensional structures to better mimic the 3D nature of biological macromolecules. Spirocyclic scaffolds are exceptional tools in this regard, allowing for the precise arrangement of functional groups in three-dimensional space. tandfonline.comnih.gov The spiro[3.5]nonane core, which consists of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring at a single carbon atom, offers several advantages in the design of novel chemical entities.
The inherent three-dimensionality of the spiro[3.5]nonane framework allows for the creation of molecules with a higher fraction of sp³-hybridized carbons (Fsp³). An increased Fsp³ character is often associated with improved clinical success due to better physicochemical properties, such as enhanced solubility and metabolic stability. bldpharm.com The rigid nature of this spirocyclic system reduces the conformational entropy penalty upon binding to a biological target, which can lead to higher binding affinity. researchgate.net This conformational restriction provides a well-defined orientation for appended functional groups, facilitating their interaction with specific pockets and residues within a receptor or enzyme active site. tandfonline.com
The incorporation of an oxetane (B1205548) ring, as seen in the 2-oxaspiro[3.5]nonane structure, introduces a polar element that can further modulate the compound's properties. Oxetanes are known to be valuable in drug discovery for their ability to improve aqueous solubility and act as bioisosteres for other functional groups. acs.org The spirocyclic nature of the core also introduces structural novelty, which is a crucial aspect for patentability in the competitive landscape of drug development. researchgate.net
Strategic Positioning of the Ethanamine Arm for Receptor Interactions
The ethanamine side chain is a critical component of the 2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine scaffold, serving as a key interaction point with biological targets. Primary amines are common features in many successful drugs, as they can participate in a variety of non-covalent interactions, including hydrogen bonding and ionic interactions.
The positioning of the ethanamine arm on the cyclohexane ring of the spiro[3.5]nonane core allows for its projection into the solvent or a specific binding pocket of a receptor. At physiological pH, the primary amine is expected to be protonated, forming a positively charged ammonium (B1175870) group. This positive charge can engage in strong electrostatic interactions with negatively charged amino acid residues, such as aspartate or glutamate, which are frequently found in the active sites of enzymes and receptors.
Furthermore, the hydrogen atoms on the ammonium group can act as hydrogen bond donors, forming crucial interactions with hydrogen bond acceptors on the target protein. The flexibility of the two-carbon linker provides some conformational freedom, allowing the amine to orient itself optimally for these interactions. The specific stereochemistry at the point of attachment on the cyclohexane ring will also play a significant role in defining the spatial trajectory of the ethanamine arm, which can be exploited to achieve selectivity for a particular target.
Structure-Activity Relationship (SAR) Studies of Derived Compounds (Conceptual Framework)
While specific SAR data for this compound derivatives is not extensively available in the public domain, a conceptual framework for such studies can be established based on the general principles of medicinal chemistry and the known properties of related spirocyclic compounds.
Exploration of Substituent Effects on Theoretical Binding Interactions
The exploration of substituent effects is a cornerstone of SAR studies. By systematically modifying different parts of the this compound scaffold, one can probe the steric, electronic, and lipophilic requirements of a given biological target.
Table 1: Conceptual Exploration of Substituent Effects
| Position of Substitution | Type of Substituent | Potential Impact on Binding Interactions |
| Oxetane Ring | Alkyl, Fluoroalkyl | Modulate lipophilicity and metabolic stability. |
| Hydroxyl, Methoxy | Introduce hydrogen bonding capabilities and alter polarity. | |
| Cyclohexane Ring | Alkyl, Halogen | Probe steric tolerance and influence lipophilicity. |
| Hydroxyl, Carbonyl | Introduce new interaction points (hydrogen bonding, etc.). | |
| Ethanamine Nitrogen | Methyl, Ethyl (secondary amines) | Alter basicity and hydrogen bonding capacity. |
| Acetyl, Sulfonyl (amides) | Neutralize charge and introduce different interaction motifs. |
Topological and Electronic Considerations in Scaffold Optimization
The topology and electronic properties of the scaffold are critical for its biological activity. The relative orientation of the oxetane ring and the ethanamine arm, dictated by the stereochemistry of the spirocenter and the substituted carbon on the cyclohexane ring, will have a profound impact on how the molecule presents its key interacting groups to a target.
Bioisosteric Replacements within the this compound Framework
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug optimization. cambridgemedchemconsulting.com The this compound scaffold offers several opportunities for bioisosteric replacements to fine-tune its properties.
The oxetane ring itself can be considered a bioisostere of a gem-dimethyl group or a carbonyl group, offering improved polarity and metabolic stability. acs.org Further bioisosteric modifications could involve replacing the oxetane with other four-membered rings, such as an azetidine (B1206935) or a cyclobutane, to modulate basicity and lipophilicity.
The ethanamine side chain can also be a subject of bioisosteric replacement. For instance, replacing the primary amine with a hydroxyl group or a small amide could alter the hydrogen bonding pattern and remove the positive charge, which might be beneficial for certain targets or for improving oral bioavailability.
Table 2: Potential Bioisosteric Replacements
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Oxetane Ring | Azetidine Ring | Introduce a basic center, alter polarity. |
| Cyclobutane Ring | Increase lipophilicity, remove hydrogen bond acceptor. | |
| Thietane Ring | Modulate polarity and metabolic stability. | |
| Ethanamine Arm | Hydroxyethyl Group | Remove basicity, introduce hydrogen bond donor/acceptor. |
| Methoxyethyl Group | Remove basicity, increase lipophilicity. | |
| N-Acyl-ethanamine | Neutralize charge, introduce different interaction motifs. |
Role as a Precursor in Fragment-Based Drug Discovery and Lead Optimization
Fragment-based drug discovery (FBDD) is a powerful approach that starts with small, low-complexity molecules (fragments) that bind weakly to a target and then grows or links them to create more potent leads. The this compound scaffold, or fragments thereof, is well-suited for this strategy.
The spiro[3.5]nonane core itself can serve as a rigid and 3D-rich starting point. A library of diverse spirocyclic fragments can be screened against a biological target to identify initial hits. The this compound can be seen as a more elaborated fragment, with the ethanamine arm providing a vector for further chemical elaboration.
Once a hit is identified, the ethanamine can be functionalized in numerous ways to explore the surrounding chemical space of the binding pocket. For example, it can be acylated with a library of carboxylic acids or sulfonyl chlorides, or it can be used in reductive amination reactions to introduce a wide range of substituents. This modular approach allows for the rapid generation of a focused library of analogs for lead optimization, aiming to improve potency, selectivity, and pharmacokinetic properties.
Advanced Research Directions and Future Perspectives
Expansion of the Synthetic Repertoire for Spiro[3.5]nonane Analogues
The development of novel and efficient synthetic methods is paramount to unlocking the full potential of the spiro[3.5]nonane framework. nih.gov Current research focuses on creating a diverse library of analogues by modifying the core structure. Strategies include the introduction of various functional groups and the alteration of ring sizes to fine-tune the physicochemical properties and biological activity of the resulting compounds.
Recent advancements have demonstrated the synthesis of various spiro compounds, including those with six-membered carbocyclic and heterocyclic ring systems, highlighting the versatility of synthetic approaches. nih.gov For instance, multicomponent domino reactions have been successfully employed for the synthesis of spiro compounds with potential anticancer activity. mdpi.com These methods often utilize green chemistry principles, such as microwave-assisted synthesis and the use of ionic liquids as organocatalysts, to create complex molecules in good yields. mdpi.com The synthesis of spiro[dihydropyridine-oxindoles] through a one-pot, three-component reaction is another example of an efficient protocol for generating novel spirocyclic derivatives. beilstein-journals.org
Furthermore, the synthesis of spiroketals, a subclass of spiro compounds, has been a significant area of focus due to their presence in numerous natural products with interesting biological activities. benthamscience.combenthamdirect.commdpi.comnih.gov Strategies for stereoselective spiroketal synthesis are continually being refined to provide access to a wider range of structurally diverse molecules. benthamscience.combenthamdirect.comnih.gov
Development of Automated Synthesis Platforms for Scaffold Derivatization
To accelerate the exploration of the chemical space around the 2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine scaffold, the development of automated synthesis platforms is a crucial next step. These platforms can significantly increase the throughput of compound synthesis, allowing for the rapid generation of large and diverse libraries of derivatives for high-throughput screening.
Automated workflows that combine continuous flow chemistry with robotic liquid-liquid extraction and purification have been developed for the synthesis of C(sp3)-enriched drug-like molecules. nih.gov This end-to-end automation, from synthesis to purification, is a key factor in accelerating the design-make-test-analyze cycle in drug discovery. nih.gov Such platforms can be adapted for the derivatization of the spiro[3.5]nonane scaffold, enabling the systematic exploration of structure-activity relationships. Modular synthetic platforms that allow for the programmable elaboration of two-dimensional fragments into three-dimensional compounds are also being developed, providing a systematic approach to creating lead-like molecules. acs.org
Novel Applications of the this compound Scaffold in Chemical Biology
The unique structural features of the this compound scaffold make it an attractive tool for chemical biology research. The amine group provides a handle for conjugation to probes, affinity resins, or other molecules, enabling the study of its biological targets and mechanisms of action.
Spirocyclic scaffolds are increasingly being utilized in the discovery of novel drugs for a variety of diseases. tandfonline.com For example, spirocyclic compounds have been investigated as inhibitors of β-secretase (BACE) for the potential treatment of Alzheimer's disease and as inhibitors of DNA gyrase for antibacterial applications. tandfonline.com The inherent three-dimensionality of spirocycles is considered a desirable feature in modern drug design, moving away from flat, aromatic structures. tandfonline.com The this compound scaffold, with its oxetane-like substructure and amino group, offers a unique combination of features that could be exploited for developing novel chemical probes to investigate biological pathways.
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies hold immense promise for the design and optimization of spiro[3.5]nonane-based compounds. springernature.comscielo.br AI and ML algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel derivatives, thereby prioritizing the synthesis of the most promising candidates. researchgate.netnih.govbroadinstitute.org
Cheminformatics and machine learning can be used to analyze the vast chemical space of potential inhibitors for specific targets. nih.gov For instance, fragment-based analysis has identified spiro compounds as interesting scaffolds for developing potent inhibitors of coronaviruses. nih.gov Generative AI models can be employed to design novel molecular structures with desired properties, including the generation of scaffold-focused libraries. researchgate.net These computational approaches can significantly accelerate the drug discovery process by reducing the time and resources required for experimental screening. nih.govbroadinstitute.org
Exploration of New Mechanistic Interaction Hypotheses for Derivatives at a Molecular Level
A deeper understanding of how derivatives of this compound interact with their biological targets at the molecular level is essential for rational drug design. Computational modeling and structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide detailed insights into the binding modes of these compounds.
The spirocyclic nature of these molecules can lead to unique binding interactions that may not be achievable with more traditional, flatter scaffolds. The spiro atom imparts a rigid, three-dimensional geometry that can precisely position functional groups for optimal interaction with a protein's binding pocket. tandfonline.com For example, the mechanism of action of the spirocyclic drug spironolactone (B1682167) involves binding to intracellular mineralocorticoid receptors. nih.govresearchgate.netdrugbank.com Understanding the specific interactions that govern the binding of this compound derivatives to their targets will be crucial for developing more potent and selective modulators of their activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine, and how can reaction conditions be optimized?
- Methodology :
- Synthetic Routes : Utilize multi-step organic synthesis involving cyclization reactions to construct the spirocyclic core. For example, amine-functionalized intermediates can be coupled with oxaspiro precursors via nucleophilic substitution or reductive amination (inferred from analogous spiro compounds in and ) .
- Optimization : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to enhance yield. Continuous flow chemistry (as noted in ) improves safety and scalability for exothermic reactions .
- Validation : Monitor reaction progress using TLC or LC-MS, and characterize intermediates via H/C NMR and HRMS.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodology :
- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and >95% purity threshold. Compare retention times against known standards.
- Structural Confirmation : Use H/C NMR to verify spirocyclic geometry and amine functionality. IR spectroscopy can confirm secondary amine N-H stretches (~3300 cm) .
- Advanced Techniques : X-ray crystallography (if crystalline) or computational DFT-based geometry optimization to resolve stereochemical ambiguities .
Q. What preliminary biological assays are suitable for initial pharmacological evaluation?
- Methodology :
- In Vitro Screening : Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. For receptor binding, use radioligand displacement studies (e.g., H-labeled agonists/antagonists) .
- Cytotoxicity Profiling : Assess viability in HEK-293 or HepG2 cell lines via MTT assay (48–72 hr exposure).
- Data Interpretation : Compare IC/EC values against reference compounds to prioritize lead optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?
- Methodology :
- Analog Synthesis : Introduce substituents (e.g., methyl, halogen, methoxy) at positions 2, 7, or the ethylamine side chain. Use parallel synthesis or combinatorial chemistry for diversification .
- Activity Mapping : Corrogate substituent effects with bioactivity data (e.g., logP vs. IC) using QSAR models. highlights methyl substitution enhancing lipophilicity, which may improve membrane permeability .
- Case Study : Compare enantiomers (R/S) to assess stereochemical influence on target binding (e.g., chiral HPLC separation followed by in vitro testing) .
Q. What strategies resolve discrepancies in biological activity data across different experimental models?
- Methodology :
- Model Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays). For example, if enzyme inhibition is observed in vitro but not in cells, assess compound stability or efflux pump activity .
- Data Harmonization : Apply meta-analysis to reconcile conflicting results. For instance, variability in IC values may arise from differences in assay pH, temperature, or protein concentration .
- Mechanistic Follow-Up : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct target engagement .
Q. What computational methods are recommended for predicting the compound's interaction with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses against target proteins (e.g., GPCRs, enzymes). Validate with molecular dynamics (MD) simulations (20–100 ns trajectories) to assess stability .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities. Cross-validate predictions with experimental ΔG values from ITC .
- AI-Driven Insights : Tools like Science Navigator ( ) can suggest optimal parameters for docking or MD based on prior datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
